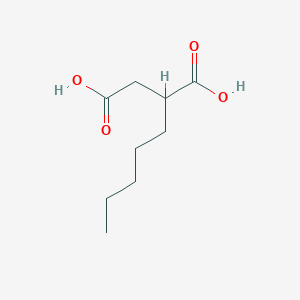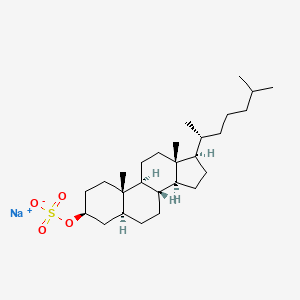
3,8-Methanoquinoline(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Methanoquinoline(9CI) is a chemical compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 3,8-Methanoquinoline(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to prepare this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Analyse Des Réactions Chimiques
3,8-Methanoquinoline(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,8-Methanoquinoline(9CI) can lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .
Applications De Recherche Scientifique
3,8-Methanoquinoline(9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 3,8-Methanoquinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The specific pathways and molecular targets can vary depending on the derivative and its application.
Comparaison Avec Des Composés Similaires
3,8-Methanoquinoline(9CI) can be compared with other quinoline derivatives, such as chloroquine, pyrimethamine, and mefloquine. These compounds share a similar core structure but differ in their functional groups and specific applications . For example:
Chloroquine: Used primarily as an antimalarial drug.
Pyrimethamine: Used as an antiprotozoal medication.
Mefloquine: Another antimalarial drug with a different mechanism of action.
The uniqueness of 3,8-Methanoquinoline(9CI) lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
326804-00-6 |
|---|---|
Formule moléculaire |
C10H7N |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2 |
Clé InChI |
ZZNXEOSENBTAPI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC3=CC1=CN=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)


![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)






![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
